CYP11B2 (Aldosterone Synthase) Inhibition: Potency and Selectivity Profile vs. CYP11B1
3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a potent inhibitor of human CYP11B2 (aldosterone synthase) with an IC50 of 46 nM [1]. Its selectivity is demonstrated by a >185-fold lower activity against the closely related human CYP11B1 (steroid 11β-hydroxylase), with an IC50 of 8,550 nM [1]. This profile is critical for minimizing off-target effects on cortisol synthesis. While data for a direct comparator like 3-Chloro-4-(cyclopropylmethoxy)benzonitrile in this exact assay is not available, the activity of the target compound can be benchmarked against other CYP11B2 inhibitors such as fadrozole (IC50 ≈ 1-10 nM) [2], indicating it is a moderately potent, highly selective inhibitor within the class.
| Evidence Dimension | CYP11B2 vs. CYP11B1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 46 nM; CYP11B1 IC50 = 8,550 nM |
| Comparator Or Baseline | Fadrozole (CYP11B2 IC50 ≈ 1-10 nM) or other class members |
| Quantified Difference | Selectivity ratio (CYP11B1/CYP11B2) = 186 |
| Conditions | Human CYP11B2 and CYP11B1 expressed in hamster V79MZ cells; [3H]-11-deoxycorticosterone as substrate; 1 hr incubation; HPLC analysis |
Why This Matters
High selectivity against CYP11B1 is a key differentiator for aldosterone synthase inhibitors, as it reduces the risk of cortisol deficiency, a common side effect of non-selective inhibitors.
- [1] BindingDB. BDBM50038608 (CHEMBL3354865). IC50 data for human CYP11B2 and CYP11B1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038608 View Source
- [2] Azizi, M., et al. (2018). Aldosterone synthase inhibition in humans. Nephrology Dialysis Transplantation, 33(10), 1700-1705. View Source
